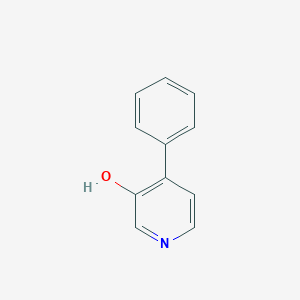

4-Phenylpyridin-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-phenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLNVXAJNXCTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376586 | |

| Record name | 3-Hydroxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101925-26-2 | |

| Record name | 3-Hydroxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylpyridin-3-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 4-Phenylpyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide combines known information with predicted data derived from analogous compounds and computational models. All predicted data should be verified through experimental analysis.

Core Chemical Properties

This compound, with the CAS number 101925-26-2, is a heterocyclic compound featuring a phenyl group substituted on a pyridine ring, which also contains a hydroxyl group.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [1][2] |

| Molecular Weight | 171.199 g/mol | [1][2][3] |

| Predicted Boiling Point | 373.8 °C at 760 mmHg | [4] |

| Melting Point | Not available | [1] |

| Density | Not available | [1] |

| LogP | 2.099 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Chemical Structure

The structure of this compound combines a pyridine ring with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position.

| Identifier | String |

| SMILES | OC1=C(C=CN=C1)C2=CC=CC=C2 |

| InChI | InChI=1S/C11H9NO/c13-10-8-12-6-7-9(10)11-4-2-1-3-5-11/h1-8,13H |

| InChIKey | SSLNVXAJNXCTNE-UHFFFAOYSA-N |

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving pyridyl and phenyl moieties.

Materials and Reagents:

-

4-Bromo-3-hydroxypyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 4-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. To this mixture, add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).

-

Reaction: Heat the mixture at 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on its chemical structure and analysis of similar compounds.

1H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.3-8.5 | d | 1H | H-2 (Pyridine) |

| ~7.2-7.6 | m | 6H | Phenyl-H & H-6 (Pyridine) |

| ~7.0-7.2 | d | 1H | H-5 (Pyridine) |

| ~5.0-6.0 | br s | 1H | -OH |

13C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C-3 (Pyridine, C-OH) |

| ~145-148 | C-2 (Pyridine) |

| ~140-143 | C-6 (Pyridine) |

| ~135-138 | C-4 (Pyridine, C-Ph) |

| ~128-130 | Phenyl-C |

| ~127-129 | Phenyl-C |

| ~125-127 | Phenyl-C (ipso) |

| ~120-123 | C-5 (Pyridine) |

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 170 | Moderate | [M-H]⁺ |

| 142 | Moderate | [M-CHO]⁺ |

| 115 | Moderate | [M-C₂H₂O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 1550-1620 | Strong | C=C and C=N Stretch (Aromatic Rings) |

| 1450-1500 | Medium | Aromatic Ring Skeletal Vibrations |

| 1200-1300 | Strong | C-O Stretch |

| 700-800 | Strong | C-H Bending (Aromatic) |

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of phenylpyridine and hydroxypyridine derivatives has been investigated for various biological activities. For instance, some substituted pyridine derivatives have shown potential as anti-malarial agents.[5] Additionally, other complex molecules containing a phenylpyridine scaffold have been explored for their cytotoxic activity against cancer cell lines.[6] It is important to note that these activities are for related but structurally different compounds, and any potential biological role of this compound would require dedicated experimental investigation.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive experimental data in publicly accessible scientific literature. This guide provides a summary of its known structural and basic chemical properties, supplemented with predicted spectroscopic data and a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, encouraging further experimental investigation to fully characterize this molecule and explore its potential applications.

References

4-Phenylpyridin-3-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, synthesis methodologies, and potential relevance in drug discovery based on the activities of structurally related compounds.

Core Compound Information

CAS Number: 101925-26-2[1][2] Molecular Formula: C₁₁H₉NO Molecular Weight: 171.199 g/mol [2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing its drug-likeness and behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 171.199 g/mol | [2] |

| LogP | 2.099 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

Synthesis of this compound

Conceptual Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which is a common and effective method for creating carbon-carbon bonds between aromatic rings. This could be adapted for the synthesis of this compound, for instance, by coupling a protected 4-halopyridin-3-ol with phenylboronic acid.

Reaction Scheme:

Figure 1: Conceptual Suzuki-Miyaura cross-coupling workflow.

Methodology:

-

Reaction Setup: In an inert atmosphere (e.g., under Argon), a reaction vessel is charged with the protected 4-halopyridin-3-ol (1 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base, for example, potassium carbonate (2 equivalents).

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution, is added.

-

Reaction Execution: The reaction mixture is heated to a temperature ranging from 80°C to 110°C and stirred vigorously for a period of 12 to 24 hours.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the protected this compound.

-

Deprotection: The protecting group is removed under appropriate conditions to afford the final product, this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of phenylpyridine and pyridin-3-ol derivatives has shown significant potential in various therapeutic areas. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Context from Related Compounds:

-

Neurological Disorders: Structurally similar compounds, such as 4-methyl-3-phenylpyridine, are utilized as key intermediates in the synthesis of nicotinic receptor modulators for potential treatments of neurological disorders like Alzheimer's and schizophrenia.[3]

-

Cancer: Pyridine derivatives have been investigated as anticancer agents. For instance, certain pyridine analogues have shown inhibitory activity against cancer cell lines.

-

Inflammation and Pain: The pyridine nucleus is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Various pyridine derivatives have been explored for their antibacterial and antifungal properties.

The presence of both a phenyl group and a hydroxyl group on the pyridine ring of this compound provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Logical Relationships in Drug Discovery

The process of developing a compound like this compound into a therapeutic agent involves a series of interconnected stages, from initial synthesis to preclinical and clinical evaluation.

Figure 2: A simplified workflow for drug discovery and development.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is warranted to fully elucidate its synthetic pathways and explore its potential as a scaffold in the development of novel therapeutics.

References

Spectroscopic Profile of 4-Phenylpyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Phenylpyridin-3-ol. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted in DMSO-d₆ at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | br s | 1H | O-H |

| ~8.2 - 8.4 | d | 1H | H-2 (Pyridine) |

| ~7.9 - 8.1 | d | 1H | H-6 (Pyridine) |

| ~7.3 - 7.6 | m | 5H | Phenyl-H |

| ~7.1 - 7.3 | dd | 1H | H-5 (Pyridine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted in DMSO-d₆ at 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 158 | C-3 (C-OH, Pyridine) |

| ~145 - 148 | C-2 (Pyridine) |

| ~142 - 145 | C-6 (Pyridine) |

| ~138 - 141 | C-4 (Pyridine) |

| ~135 - 138 | Quaternary Phenyl-C |

| ~128 - 130 | Phenyl-C |

| ~127 - 129 | Phenyl-C |

| ~126 - 128 | Phenyl-C |

| ~120 - 123 | C-5 (Pyridine) |

Table 3: Predicted Major Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H Stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1620 - 1580 | Strong | C=C & C=N Stretch (pyridine) |

| ~1500 - 1400 | Medium | Aromatic C=C Stretch (phenyl) |

| ~1300 - 1200 | Strong | C-O Stretch (phenolic) |

| ~850 - 750 | Strong | Aromatic C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Predicted for Electron Ionization (EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 171 | ~100 | [M]⁺ (Molecular Ion) |

| 170 | ~80 | [M-H]⁺ |

| 142 | ~40 | [M-CHO]⁺ |

| 115 | ~30 | [M-C₂H₂O]⁺ or loss of HCN from pyridinium ion |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-8192 (or more, depending on sample concentration).

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

Acquisition Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-300.

-

Scan Speed: 1-2 scans/second.

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition C₁₁H₉NO.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Integration of multiple spectroscopic techniques for structural elucidation.

The Diverse Biological Activities of 4-Phenylpyridin-3-ol Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpyridin-3-ol scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the key biological activities, associated signaling pathways, and experimental methodologies related to these compounds.

Anticancer Activity

Derivatives of the 4-phenylpyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes implicated in cancer cell proliferation and survival, such as phosphodiesterase 3A (PDE3A) and various kinases.

Quantitative Data for Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Id | HT-29 (Colon Adenocarcinoma) | IC50 | 13 | [1] |

| Ii | HT-29 (Colon Adenocarcinoma) | IC50 | 3 | [1] |

| 10e | MCF-7 (Breast Adenocarcinoma) | IC50 | 11 | [2] |

| TP1-TP7 | B16F10 (Murine Melanoma) | IC50 | 41.12 - 61.11 | [3] |

| 3 | HL-60 (Human Promyelocytic Leukemia) | IC50 | 0.57 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound derivative compounds

-

Cancer cell lines (e.g., MCF-7, B16F10)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole-pyridine hybrid derivatives.[3] A vehicle control (DMSO) should also be included.

-

Incubation: Incubate the plates for 48 hours.[3]

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.[3]

Phosphodiesterase 3A (PDE3A) Inhibition

Certain 4-phenylpyridine derivatives have been identified as inhibitors of phosphodiesterase 3A (PDE3A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Dysregulation of PDE3A activity has been linked to various diseases, including cancer.[6][7]

Quantitative Data for PDE3A Inhibition

| Compound ID | Substrate | Activity Metric | Value (µM) | Reference |

| Id | cGMP | IC50 | 27 | [1] |

Signaling Pathway: PDE3A in Cancer

PDE3A has been shown to be overexpressed in certain breast tumors and is correlated with clinical progression.[6] Its inhibition can lead to an increase in intracellular cAMP levels. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can suppress the NF-κB signaling pathway. The suppression of NF-κB signaling can lead to a decrease in the expression of stem cell markers like OCT4, thereby inhibiting cancer stem cell-like properties and metastasis.[6][7]

PDE3A Signaling Pathway in Cancer.

Experimental Protocol: PDE3A Inhibition Assay

This fluorescence polarization (FP) assay is a homogeneous, 96-well assay designed for screening PDE3A inhibitors.

Materials:

-

Purified recombinant PDE3A

-

Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM)

-

Phosphate-binding agent

-

PDE assay buffer

-

Test compounds (4-phenylpyridine derivatives)

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare FAM cAMP working solution: Dilute the FAM-Cyclic-3′,5′-AMP stock in PDE assay buffer.[8]

-

Prepare compound solutions: Dissolve test compounds in DMSO to create a stock solution, followed by serial dilutions in PDE assay buffer containing DMSO.[8]

-

Prepare PDE enzyme solution: Dilute the PDE3A enzyme stock solution in PDE assay buffer.[8]

-

Assay Plate Preparation: To the wells of a 96-well plate, add the compound working solutions, followed by the diluted PDE enzyme solution.[8] Include control wells with buffer and DMSO instead of the compound.

-

Reaction Incubation: Add the FAM cAMP working solution to all wells to initiate the reaction and incubate at room temperature for 1 hour.[8]

-

Binding Agent Addition: Add the binding agent to all wells.[8]

-

Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader. The FP signal is proportional to the PDE3A activity.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Psychotropic and Anticonvulsant Activities

Certain thioalkyl derivatives of 4-phenylpyridine have exhibited promising psychotropic effects, including anticonvulsant, anxiolytic, and antidepressant activities.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This is a common method to screen for anticonvulsant activity.

Materials:

-

Test compounds (4-phenylpyridine derivatives)

-

Pentylenetetrazole (PTZ)

-

Experimental animals (e.g., mice)

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions before the experiment.

-

Compound Administration: Administer the test compounds or vehicle to different groups of animals.

-

PTZ Induction: After a specific pre-treatment time, administer a convulsive dose of PTZ to induce seizures.

-

Observation: Observe the animals for the onset of clonic and tonic seizures and record the latency and duration of seizures.

-

Protection Assessment: The ability of the test compound to prevent or delay the onset of seizures is considered an indication of its anticonvulsant activity.[9]

Antibacterial Activity

Pyridine-based scaffolds are known for their antibacterial properties. Various derivatives have been synthesized and tested against a range of bacterial strains.

Quantitative Data for Antibacterial Activity

| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Pyridine-thiazole hybrid | S. aureus | MIC | <6.5 | [10] |

| Pyridine-thiazole hybrid | P. aeruginosa | MIC | 100 | [10] |

| Imidazo[4,5-b]pyridine | B. cereus | MIC | Varies | [11] |

| Imidazo[4,5-b]pyridine | E. coli | MIC | Varies | [11] |

| Pyridine derivatives | S. aureus, S. mutans, P. aeruginosa, C. albicans | MIC | 37.5 - 75 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compounds (pyridine derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Resazurin solution (as a growth indicator)

Procedure:

-

Serial Dilution: Prepare serial dilutions of the test compounds in MHB directly in the 96-well plates.[11]

-

Inoculation: Add a standardized bacterial inoculum to each well.[11]

-

Incubation: Incubate the plates at 37°C for 24 hours.[11]

-

Growth Assessment: After incubation, add a growth indicator like resazurin and incubate for a further 2 hours. A color change indicates bacterial growth.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of 4-phenylpyridine have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 is a therapeutic strategy for the management of type 2 diabetes.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This is a fluorescence-based assay to screen for DPP-4 inhibitors.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (4-phenylpyridine derivatives)

-

Sitagliptin (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and test compounds in the assay buffer.[13][14]

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test inhibitor at various concentrations.[13][14] Include wells for 100% initial activity (enzyme, buffer, solvent) and background (buffer, solvent).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[14]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[14]

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13][14]

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values for the test compounds.

Modulation of M1 Muscarinic Acetylcholine Receptors

4-Phenylpyridine-2-one and its analogs have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR). These receptors are potential targets for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.

Signaling Pathway: M1 Muscarinic Acetylcholine Receptor

The M1 mAChR is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the receptor leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1 Muscarinic Acetylcholine Receptor Signaling.

Dual Inhibition of Xanthine Oxidoreductase (XOR) and Urate Transporter 1 (URAT1)

Substituted 3-phenylpyridine derivatives have been designed as potential dual inhibitors of XOR and URAT1, which are key targets in the management of hyperuricemia and gout.

Signaling Pathway: Uric Acid Homeostasis

Xanthine oxidoreductase (XOR) is a crucial enzyme in the metabolic pathway that produces uric acid from purines.[15] Urate transporter 1 (URAT1), predominantly found in the kidneys, is responsible for the reabsorption of uric acid from the filtrate back into the blood.[16] Dual inhibition of XOR and URAT1 can therefore effectively lower serum uric acid levels by both reducing its production and increasing its excretion.

Dual Inhibition of XOR and URAT1.

This guide highlights the significant therapeutic potential of this compound scaffolds and their derivatives across various disease areas. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

References

- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phosphodiesterase 3A Represents a Therapeutic Target that Drives Stem Cell-like Property and Metastasis in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AID 2061081 - In Vitro Assay of the Inhibitory Activity of Compounds Against PDE 3A and PDE 4B2 Enzymes from US Patent US20250059186: "Tricyclic Fused Heterocyclic PDE3/4 Dual Inhibitor and Use Thereof" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docwirenews.com [docwirenews.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 15. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-Phenylpyridin-3-ol Interactions with NADH Dehydrogenase

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive in silico approach to investigate the interactions between the small molecule 4-Phenylpyridin-3-ol and its potential biological target, NADH dehydrogenase (Complex I of the mitochondrial respiratory chain). Pyridine derivatives have been identified as inhibitors of NADH dehydrogenase, making this a rational starting point for computational analysis.[1]

This document provides structured data tables, detailed hypothetical experimental protocols for key in silico techniques, and visual diagrams of signaling pathways and workflows to guide researchers in this field.

Quantitative Data Summary

In silico modeling generates a wealth of quantitative data that can be used to assess the potential of a compound as a drug candidate. The following tables provide a template for summarizing such data for this compound.

Table 1: Molecular Docking and Binding Affinity Predictions

| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | NADH Dehydrogenase | -8.5 | 150 | TYR87, HIS95, ASN102 |

| Rotenone (Control) | NADH Dehydrogenase | -10.2 | 20 | HIS59, PRO191, TRP194 |

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

| Property | Predicted Value for this compound | Acceptable Range for Drug Candidates |

| Molecular Weight ( g/mol ) | 171.21 | < 500 |

| LogP (Lipophilicity) | 2.1 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Blood-Brain Barrier Permeation | Low | Varies by target |

| CYP450 2D6 Inhibition | High probability | Low probability |

| hERG Inhibition | Low probability | Low probability |

Key Experimental Protocols

The following sections detail the methodologies for the core in silico experiments used to model the interactions of this compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps for docking this compound into the binding site of NADH dehydrogenase.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of NADH dehydrogenase (e.g., from the Protein Data Bank).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges using a force field (e.g., AMBER).

-

Identify the binding site, often based on the location of a known inhibitor like Rotenone.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina or Schrödinger's Glide.

-

Define the grid box to encompass the identified binding site.

-

Perform the docking run with a high exhaustiveness setting to ensure a thorough search of the conformational space.

-

-

Analysis:

-

Analyze the resulting docking poses based on their docking scores and binding modes.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

-

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interaction than static docking.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-NADH dehydrogenase complex as the starting structure.

-

Solvate the complex in a water box (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform a multi-step energy minimization of the system to remove steric clashes. First, minimize the positions of water and ions, then the protein side chains, and finally the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions.

-

Switch to NPT (constant pressure) conditions to equilibrate the system density.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational landscape of the complex.

-

Save the trajectory at regular intervals for analysis.

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Perform interaction analysis to study the persistence of key hydrogen bonds and other interactions over time.

-

Predicting the ADMET properties of a compound early in the drug discovery process is crucial for identifying potential liabilities.

Protocol:

-

Input:

-

Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

-

-

Prediction Platforms:

-

Properties to Analyze:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier permeability.

-

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes.

-

Excretion: Predicted clearance pathways.

-

Toxicity: Potential for hERG inhibition, mutagenicity, and other toxicities.

-

-

Analysis:

-

Compare the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as a drug candidate.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico modeling of this compound.

Caption: A typical workflow for in silico drug discovery.

Caption: Inhibition of the electron transport chain.

Caption: Logical flow for ADMET property prediction.

References

- 1. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylpyridin-3-ol via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent structural motifs in many pharmaceutical agents. This application note provides detailed protocols for the synthesis of 4-Phenylpyridin-3-ol, a key intermediate in the development of various biologically active molecules. The described methodologies are based on the palladium-catalyzed cross-coupling of a halogenated pyridin-3-ol with phenylboronic acid, offering a robust and efficient route to this target compound.

Overview of Suzuki Coupling Protocols

Comparative Data of Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of structurally related aryl halides, providing a basis for the selection of optimal conditions for the synthesis of this compound.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromo-4-phenylpyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70-90 |

| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |

| 4-Bromoanisole | Pd-bpydc-Nd | - | K₂CO₃ | Toluene | 60 | - | High |

| 4-Chloroanisole | [Pd₂(dba)₃] | Arylcalixarenylphosphine | K₃PO₄ | Toluene | 100 | - | High |

| 4-Bromoacetophenone | Pd(OAc)₂ (0.0032) | PPh₃ (0.0097) | Na₂CO₃ (1.3) | n-Propanol/H₂O | Reflux | 1 | - |

Experimental Protocols

Based on the compiled data, two primary protocols are proposed for the synthesis of this compound. Protocol A utilizes a common and commercially available palladium catalyst, while Protocol B employs a more specialized ligand system that may offer advantages in certain cases.

Protocol A: Synthesis of this compound using Tetrakis(triphenylphosphine)palladium(0)

Materials:

-

4-Bromo-pyridin-3-ol

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-pyridin-3-ol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask via syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), to the reaction mixture.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol B: Synthesis of this compound using Palladium(II) Acetate with a Phosphine Ligand

Materials:

-

4-Chloro-pyridin-3-ol

-

Phenylboronic acid

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 4-chloro-pyridin-3-ol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add 5 mL of anhydrous toluene and 0.5 mL of degassed water.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Suzuki Coupling Reaction Cycle

Application Notes & Protocols: HPLC and GC-MS Methods for the Analysis of 4-Phenylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Phenylpyridin-3-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be a starting point for researchers in pharmaceutical development and related fields, offering robust procedures for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the analysis of pyridine-containing compounds. The method outlined below is based on established procedures for similar aromatic and heterocyclic molecules, providing a reliable approach for the analysis of this compound.[1][2][3][4][5]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

2. Reagents and Mobile Phase:

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized or HPLC grade.

-

Buffer: Ammonium acetate or formic acid for MS compatibility. For UV detection, phosphate or acetate buffers are common.[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Isocratic Elution: A starting point could be a 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B.[3][5] Gradient elution may be necessary to optimize separation from any impurities.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound. A starting wavelength of 254 nm or 280 nm is often a good choice for aromatic compounds.[5] A DAD can be used to determine the optimal wavelength.

5. Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC)

The following table should be populated with experimental data upon method validation.

| Parameter | Expected Value/Range |

| Retention Time (min) | To be determined |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

HPLC Workflow Diagram

References

Crystallization Techniques for 4-Phenylpyridin-3-ol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of 4-Phenylpyridin-3-ol derivatives. These compounds are of significant interest in medicinal chemistry and drug development, making robust crystallization methods essential for obtaining high-purity materials suitable for structural analysis and further studies. The following sections detail common crystallization techniques, recommended solvent systems, and step-by-step protocols.

General Considerations for Crystallization

The successful crystallization of this compound derivatives is dependent on several factors, including the purity of the starting material, the choice of solvent, temperature, and the rate of cooling or evaporation. The presence of the hydroxyl and phenyl functionalities, in addition to the pyridine ring, influences the solubility of these molecules, generally favoring polar solvents.

Solvent Selection: The choice of an appropriate solvent is critical for successful crystallization. For this compound and its derivatives, polar solvents are often a good starting point. Preliminary screening of solvents is recommended. A good crystallization solvent will typically dissolve the compound more readily at higher temperatures than at lower temperatures. Common choices for pyridine-containing molecules include water, ethanol, methanol, and mixtures such as chloroform-methanol.[1][2] For hydroxylated pyridines, water and alcohols are often effective.[3]

Crystallization Protocols

Three common and effective crystallization techniques for organic compounds are detailed below. These protocols have been adapted for this compound derivatives based on established methods for similar compounds.

Protocol 1: Slow Cooling Crystallization

This is the most common method for purifying solids. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.

Materials:

-

Crude this compound derivative

-

High-purity solvent (e.g., Ethanol, Methanol, or Water)[3]

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

-

Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound.

-

Cooling: Once the solid is completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further.

-

Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Solvent Evaporation

This method is suitable for compounds that are highly soluble at room temperature. The principle is to slowly increase the concentration of the solute by evaporating the solvent until the solution becomes supersaturated and crystals form.

Materials:

-

Crude this compound derivative

-

A suitable solvent in which the compound is soluble at room temperature (e.g., Ethanol, Chloroform-Methanol mixture)[1]

-

A vial or beaker

-

Parafilm or aluminum foil

Procedure:

-

Dissolution: Dissolve the crude this compound derivative in a suitable solvent in a vial or beaker at room temperature.

-

Evaporation: Cover the opening of the container with parafilm or aluminum foil and pierce a few small holes in the covering.

-

Incubation: Place the container in a location where it will not be disturbed and where the solvent can slowly evaporate. A fume hood is a suitable location.

-

Crystal Growth: Over time, as the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

-

Isolation: Once a sufficient quantity of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Protocol 3: Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction and when only small amounts of the compound are available. It involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent.

Materials:

-

Crude this compound derivative

-

A "good" solvent in which the compound is soluble.

-

A "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.

-

A small vial and a larger jar or beaker with a lid.

Procedure:

-

Solution Preparation: Dissolve the this compound derivative in a minimal amount of the "good" solvent in the small vial.

-

Setup: Place the small vial containing the solution inside the larger jar. Add a small amount of the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

-

Sealing: Seal the larger jar to create a closed system.

-

Diffusion and Crystallization: The "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial. This gradual change in solvent composition will reduce the solubility of the compound, leading to the slow growth of crystals.

-

Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

The following table summarizes typical parameters for the crystallization of this compound derivatives. Note that these are starting points, and optimization is often necessary for specific derivatives.

| Technique | Solvent System (Good/Poor) | Concentration (mg/mL) | Temperature Profile | Typical Yield | Crystal Morphology |

| Slow Cooling | Ethanol | 50-100 (at boiling) | Heat to boil, cool to RT, then 0-4 °C | 70-90% | Needles or Prisms |

| Slow Cooling | Water | 20-40 (at boiling) | Heat to boil, cool to RT slowly | 60-85% | Plates or Rods |

| Solvent Evaporation | Chloroform/Methanol (1:1) | 10-20 | Room Temperature | 50-80% | Blocks or Prisms |

| Vapor Diffusion | Acetone / Hexane | 5-15 | Room Temperature | N/A (for single crystals) | High-quality single crystals |

Visualizations

The following diagrams illustrate the workflows for the described crystallization techniques.

Caption: Workflow for Slow Cooling Crystallization.

Caption: Workflow for Solvent Evaporation.

Caption: Workflow for Vapor Diffusion Crystallization.

References

Protocol for the Synthesis of 4-Phenylpyridine N-oxide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-phenylpyridine N-oxide, a valuable intermediate in pharmaceutical development.[1] The described methods involve the oxidation of 4-phenylpyridine using various oxidizing agents, including meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide-based reagents. This guide offers a comparative summary of different reaction conditions to assist researchers in selecting the most suitable method for their specific needs, along with detailed experimental procedures and a generalized workflow diagram.

Introduction

4-Phenylpyridine N-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development.[2][3] The N-oxide functional group can modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also serve as a handle for further chemical transformations.[2][4] The synthesis of 4-phenylpyridine N-oxide is typically achieved through the direct oxidation of 4-phenylpyridine.[1] This document outlines three common and effective protocols for this transformation.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for three different methods of synthesizing 4-phenylpyridine N-oxide, allowing for an easy comparison of their efficiency and reaction conditions.

| Protocol | Oxidizing Agent | Catalyst/Additive | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1 | m-Chloroperoxybenzoic acid (m-CPBA) | - | Chloroform (CHCl₃) | 12 hours | 0 to Room Temp. | 86-90% | [1] |

| 2 | 30% Hydrogen Peroxide (H₂O₂) | Tungstic acid (H₂WO₄) | - | 24 hours | 60 | 90% | [1] |

| 3 | Urea-Hydrogen Peroxide (UHP) | - | 95% Formic acid | 3-12 hours | Room Temp. | Not specified | [1] |

| 4 | m-Chloroperoxybenzoic acid (m-CPBA) | - | Dichloromethane (CH₂Cl₂) | Not specified | 20 | 99% | [5] |

Experimental Protocols

Protocol 1: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is a widely used method for the N-oxidation of pyridines due to its reliability and high yields.

Materials:

-

4-Phenylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70%)

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃), solid

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL).

-

Cool the solution to 0°C using an ice bath while stirring.

-

Gradually add 70% m-CPBA (1 molar equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Dilute the reaction mixture with additional chloroform.

-

Add solid potassium carbonate (4 molar equivalents) and stir the suspension for 10 minutes to neutralize the acidic byproduct.

-

Filter the solid precipitate from the mixture.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the dried filtrate under reduced pressure using a rotary evaporator to obtain 4-phenylpyridine N-oxide.[1]

Protocol 2: Catalytic Oxidation with Hydrogen Peroxide

This method utilizes a catalyst for a more controlled oxidation process with hydrogen peroxide.

Materials:

-

4-Phenylpyridine

-

Tungstic acid (H₂WO₄)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Reaction vessel with heating and stirring capabilities

-

Gas chromatograph (GC) or NMR spectrometer for yield determination

Procedure:

-

Combine tungstic acid (125.0 mg, 0.500 mmol) and 4-phenylpyridine (1.552 g, 10 mmol) in a suitable reaction vessel.

-

Stir the mixture at 60°C for 10 minutes.

-

Gradually add 30% hydrogen peroxide solution (3.4 mL, 30 mmol) to the mixture.

-

Continue stirring the reaction at 60°C for 24 hours.

-

After 24 hours, cool the reaction solution to room temperature.

-

Determine the yield of 4-phenylpyridine N-oxide using GC or NMR analysis.[1]

Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP)

This protocol employs a stable and easy-to-handle solid source of hydrogen peroxide.

Materials:

-

4-Phenylpyridine

-

Urea-Hydrogen Peroxide (UHP)

-

95% Formic acid

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add 4-phenylpyridine (5 mmol) to a solution of UHP (35 mmol) in 95% formic acid (12 cm³).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC (silica gel, hexane-acetone 4:1). The reaction is typically complete within 3-12 hours.

-

Upon completion, add water (12 cm³) to the reaction mixture.

-

Extract the aqueous solution with dichloromethane (3 x 7 cm³).

-

Wash the combined organic layers with water (2 x 7 cm³).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product.

-

Purify the residue as needed to obtain pure 4-phenylpyridine N-oxide.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-phenylpyridine N-oxide.

Caption: General workflow for the synthesis of 4-phenylpyridine N-oxide.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Oxidizing agents such as m-CPBA and hydrogen peroxide are potentially hazardous and should be handled with care.[6] m-CPBA can be explosive when shocked or heated.

-

Organic solvents are flammable and should be kept away from ignition sources.

Characterization Data

The final product, 4-phenylpyridine N-oxide, can be characterized by its physical and spectral properties.

-

Appearance: Powder

-

Molecular Weight: 171.20 g/mol [7]

-

Melting Point: 153-155 °C[8]

-

Spectroscopic Analysis: The structure can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Conclusion

The synthesis of 4-phenylpyridine N-oxide can be successfully achieved through various oxidation protocols. The choice of method may depend on factors such as available reagents, desired reaction scale, and safety considerations. The protocols provided herein offer reliable and reproducible methods for obtaining this important pharmaceutical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Phenylpyridine N-oxide 98 1131-61-9 [sigmaaldrich.com]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Phenylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. 4-Phenylpyridine-N-oxide | 1131-61-9 [chemicalbook.com]

- 9. 4-Phenylpyridine-N-oxide(1131-61-9) 1H NMR spectrum [chemicalbook.com]

Scale-Up Synthesis of Substituted Pyridine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of various substituted pyridine compounds, crucial intermediates in the pharmaceutical and agrochemical industries. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in overcoming common challenges associated with transitioning pyridine synthesis from laboratory to pilot plant and industrial scales.

Introduction to Scale-Up of Pyridine Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The ability to synthesize substituted pyridines on a large scale is therefore of paramount importance. However, transitioning from small-scale laboratory synthesis to multi-kilogram or pilot plant production presents several challenges. These include maintaining high yields, ensuring consistent product purity, managing reaction exotherms, and developing robust and economically viable processes. This document outlines established methods for the scale-up synthesis of key substituted pyridines and provides detailed protocols and quantitative data to facilitate process development and optimization.

Key Synthetic Methodologies for Scale-Up

Several classical and modern synthetic methods are employed for the industrial production of substituted pyridines. The choice of method often depends on the desired substitution pattern, the availability and cost of starting materials, and the scalability of the process.

Commonly Employed Synthesis Routes:

-

Hantzsch Pyridine Synthesis: A multicomponent reaction ideal for producing symmetrically substituted 1,4-dihydropyridines, which are subsequently oxidized to pyridines.

-

Guareschi-Thorpe Pyridine Synthesis: Effective for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.

-

Bohlmann-Rahtz Pyridine Synthesis: A two-step method for obtaining substituted pyridines from an enamine and an alkynone.

-

Ammoxidation of Alkylpyridines: A gas-phase catalytic reaction used for the industrial production of cyanopyridines.

-

Halogenation and Functionalization: Direct halogenation of the pyridine ring followed by further functionalization is a common strategy for producing a variety of substituted pyridines.

Data Presentation: Scale-Up Synthesis Examples

The following tables summarize quantitative data from various scale-up syntheses of substituted pyridine compounds, providing a comparative overview of different methodologies and their outcomes at larger scales.

Table 1: Scale-Up Synthesis of 2,6-Dimethylpyridine

| Parameter | Value | Reference |

| Starting Materials | Acetaldehyde, Ammonia | [1] |

| Scale | Industrial | [1] |

| Catalyst | Not specified | [1] |

| Temperature | High Temperature | [1] |

| Pressure | High Pressure | [1] |

| Reaction Time | Not specified | |

| Yield | High | [1] |

| Purity | ≥98% (after fractional distillation) | [1] |

Table 2: Scale-Up Synthesis of 3-Cyanopyridine

| Parameter | Value | Reference |

| Starting Materials | 3-Methylpyridine, Ammonia, Air | [2] |

| Scale | Industrial (Continuous process) | [2] |

| Catalyst | V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂ | [2] |

| Temperature | 365-370 °C | [2] |

| Pressure | 0.020-0.090 KPa | [3] |

| **Molar Ratio (3-picoline:NH₃:O₂) ** | 1 : 1.5-1.8 : 2.5-3.0 | [2] |

| Yield | >90% (Molar) | [2] |

| Purity | ≥99.9% | [2] |

Table 3: Kilogram-Scale Synthesis of 2-Amino-4-methylpyridine

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-chloro-4-methylpyridine, Benzoic acid | [4] |

| Scale | 9.92 g (starting material) | [4] |

| Catalyst | Copper powder | [4] |

| Temperature | 150 °C | [4] |

| Reaction Time | 1 hour | [4] |

| Yield | 91.2% | [4] |

| Purity | >98.5% | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols are intended as a starting point and may require optimization based on specific equipment and desired outcomes.

Industrial Production of 3-Cyanopyridine via Ammoxidation

Objective: To produce 3-cyanopyridine on an industrial scale from 3-methylpyridine.

Materials:

-

3-Methylpyridine (3-picoline)

-

Anhydrous Ammonia

-

Compressed Air

-

Catalyst: V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) supported on SiO₂

Equipment:

-

Vaporizer

-

Mixing tank

-

Fixed-bed reactor

-

Fused salt bath for temperature control

-

Condenser and absorption column

Procedure:

-

Vaporize 3-methylpyridine and preheat to 180-330 °C.

-

Vaporize anhydrous ammonia and preheat to 180-330 °C.

-

Mix the vaporized 3-methylpyridine, ammonia, and compressed air in the mixing tank to achieve a molar ratio of 1 : 1.5-1.8 : 2.5-3.0 (3-picoline:NH₃:O₂).[2]

-

Introduce the gaseous mixture into the top of the fixed-bed reactor packed with the catalyst.

-

Maintain the reaction temperature between 365-370 °C using the fused salt bath.[2]

-

Control the reactor head pressure at 0.020-0.090 KPa.[3]

-

The reaction gas exiting the reactor is cooled and passed through a water absorption column to capture the 3-cyanopyridine.

-

The resulting aqueous solution, containing 5-15% 3-cyanopyridine, is then subjected to extraction and rectification to isolate the final product.[3]

Expected Outcome:

Kilogram-Scale Synthesis of 2-Amino-4-methylpyridine

Objective: To synthesize 2-amino-4-methylpyridine on a kilogram scale via dechlorination.

Materials:

-

2-Amino-3-chloro-4-methylpyridine

-

Benzoic acid

-

Copper powder

-

Decolorizing agent (e.g., activated carbon)

-

Sodium hydroxide solution

Equipment:

-

Jacketed glass reactor with overhead stirrer and reflux condenser

-

Heating/cooling circulator

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the reactor with 2-amino-3-chloro-4-methylpyridine (e.g., 1.00 kg, 7.01 mol) and benzoic acid (1.85 kg, 15.1 mol).

-

Add a catalytic amount of copper powder.

-

Heat the reaction mixture to 150 °C and maintain for 1 hour with stirring.[4]

-

After the reaction is complete, cool the mixture and add water.

-

Add a decolorizing agent and stir.

-

Filter the hot solution.

-

Adjust the pH of the filtrate to 9 with sodium hydroxide solution to precipitate the product.[4]

-

Filter the solid product, wash with water, and dry in an oven.

Expected Outcome:

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this document.

Caption: Workflow for the industrial production of 3-Cyanopyridine.

Caption: Synthetic workflow for 2-Amino-4-methylpyridine.

Challenges and Considerations in Scale-Up

Scaling up pyridine synthesis requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

-

Heat Management: Many pyridine syntheses are exothermic. Proper reactor design, cooling capacity, and controlled addition of reagents are crucial to prevent thermal runaways.

-

Mass Transfer: In heterogeneous reactions or reactions with multiple phases, efficient mixing is critical to ensure consistent reaction rates and prevent the formation of byproducts.

-

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of product isolation. On a large scale, solvent recovery and recycling are also important economic and environmental considerations.

-

Impurity Profile: The impurity profile of the final product can change upon scale-up due to longer reaction times, temperature gradients, and differences in mixing. Careful analytical monitoring is required to identify and control impurities.

-

Process Safety: A thorough process safety assessment should be conducted before any scale-up, considering the hazards of all reactants, intermediates, products, and solvents, as well as the potential for runaway reactions or pressure buildup.

By understanding these challenges and utilizing the detailed protocols and data provided in these application notes, researchers and professionals in drug development can more effectively navigate the complexities of scaling up the synthesis of substituted pyridine compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]

- 3. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]

- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Derivatization of 4-Phenylpyridin-3-ol for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for the versatile 4-phenylpyridin-3-ol scaffold and detailed protocols for subsequent biological evaluation. This document is intended to guide researchers in the exploration of this privileged chemical structure for the discovery of novel therapeutic agents.

Introduction

The this compound core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The hydroxyl group at the 3-position and the phenyl group at the 4-position offer multiple points for chemical modification, enabling the generation of diverse libraries of compounds for biological screening. Derivatization of this scaffold has been explored for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The pyridine ring itself can also be a key element in binding to biological targets.

This document outlines synthetic methodologies for creating ether and ester derivatives of this compound, as well as biaryl derivatives through Suzuki coupling. Furthermore, it provides detailed protocols for evaluating the anticancer and antimicrobial activities of the synthesized compounds.

I. Derivatization Strategies

The derivatization of this compound primarily focuses on modifications of the hydroxyl group and the pyridine ring.

A. Synthesis of Ether and Ester Derivatives

The hydroxyl group of this compound is a prime site for introducing a variety of substituents to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This can be achieved through the synthesis of ether and ester derivatives.